

Application Note: Strategic Synthesis of 8-Chloro-6-iodoquinazolin-4(3H)-ones

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Compound of Interest

Compound Name:	Methyl 2-amino-3-chloro-5-iodobenzoate
CAS No.:	1070977-94-4
Cat. No.:	B2999534

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Executive Summary & Chemical Logic

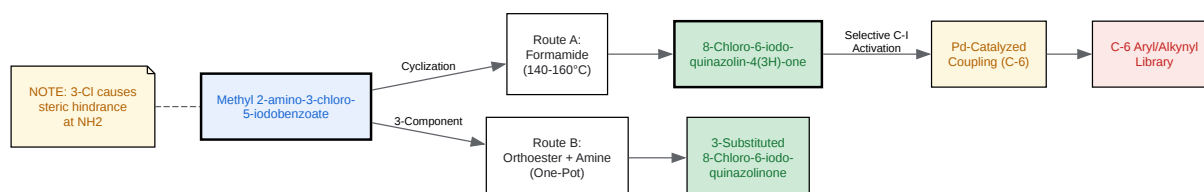
The target scaffold, 8-chloro-6-iodoquinazolin-4(3H)-one, is a "privileged structure" in kinase inhibitor discovery. The 8-chloro substituent forces the core into specific binding conformations via steric clash, while the 6-iodo group allows for late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira couplings).

Key Synthetic Challenges:

- **Steric Hindrance (C-8 Cl):** The chlorine atom at position 3 of the starting benzoate (position 8 of the quinazolinone) is ortho to the amino group. This sterically hinders the initial nucleophilic attack on cyclization reagents (e.g., formamide or orthoesters), often requiring higher temperatures or acid catalysis compared to unsubstituted anthranilates.
- **Chemoselectivity (C-6 I):** The iodine atom is labile under certain metal-catalyzed conditions. Protocols must avoid premature dehalogenation.

Retrosynthetic & Functionalization Pathway

The following diagram outlines the core cyclization routes and subsequent library generation capabilities.



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Figure 1: Synthetic workflow from **methyl 2-amino-3-chloro-5-iodobenzoate** to functionalized cores.

Experimental Protocols

Protocol A: Direct Cyclization to 8-Chloro-6-iodoquinazolin-4(3H)-one

This is the most robust method for generating the unsubstituted N-3 core. The use of formamidine acetate is preferred over neat formamide for cleaner profiles, but formamide is more cost-effective for scale-up.

Reagents:

- **Methyl 2-amino-3-chloro-5-iodobenzoate** (1.0 equiv)
- Formamidine acetate (1.5 – 2.0 equiv)
- Solvent: 2-Methoxyethanol (preferred) or Ethanol (requires longer reflux)

Step-by-Step Methodology:

- Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **methyl 2-amino-3-chloro-5-iodobenzoate** (e.g., 5.0 g, 16.0 mmol) in 2-methoxyethanol (50 mL).
- Addition: Add formamidine acetate (2.5 g, 24.0 mmol).
- Reaction: Heat the mixture to reflux (approx. 125 °C) under an inert atmosphere (N₂).
 - Critical Insight: Due to the 3-chloro steric hindrance, the reaction may require 12–24 hours. Standard anthranilates react in 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).
- Workup (Self-Validating Step):
 - Cool the reaction to room temperature.^{[1][2]} The product often precipitates directly due to the low solubility of the flat quinazolinone core.
 - If precipitate forms: Filter and wash with cold ethanol and diethyl ether.
 - If no precipitate: Concentrate the solvent to ~20% volume, pour into ice-water (100 mL), and stir for 30 minutes to induce precipitation.
- Purification: Recrystallize from DMF/Ethanol or wash the filter cake thoroughly with hot ethanol to remove unreacted starting material.

Data Validation (Expected):

- ¹H NMR (DMSO-d₆): Disappearance of the methyl ester singlet (~3.8 ppm). Appearance of the C-2 proton singlet at ~8.1–8.3 ppm. Two aromatic doublets (H-5 and H-7) showing meta-coupling (~2.0 Hz).
- Yield: Typically 75–85%.

Protocol B: One-Pot Synthesis of 3-Substituted Derivatives

For generating libraries where the N-3 position requires alkylation/arylation, a three-component condensation is superior to post-cyclization alkylation (which often yields O- vs N-alkylation

mixtures).

Reagents:

- **Methyl 2-amino-3-chloro-5-iodobenzoate** (1.0 equiv)
- Triethyl orthoformate (TEOF) (3.0 equiv)
- Primary Amine (R-NH₂) (1.1 equiv)
- Catalyst: Glacial Acetic Acid (cat.) or p-TSA (1 mol%)

Step-by-Step Methodology:

- **Imidate Formation:** Combine the benzoate (1.0 equiv) and TEOF (3.0 equiv) in a flask. Add a catalytic amount of acetic acid. Reflux for 2–3 hours.
 - **Checkpoint:** Monitor for the disappearance of the starting aniline. The intermediate is the ethyl N-(2-methoxycarbonyl-3-chloro-5-iodophenyl)formimidate.
- **Cyclization:** Add the primary amine (1.1 equiv) directly to the reaction mixture. Continue refluxing for 4–8 hours.
 - **Mechanism:**^{[3][4][5]} The amine displaces the ethoxy group of the imidate, followed by intramolecular attack on the ester.
- **Isolation:** Cool to room temperature. The product usually precipitates. Dilute with hexanes to maximize yield. Filter and wash with hexanes.

Selective Functionalization (The "Application" Phase)

Once the 8-chloro-6-iodoquinazolinone core is synthesized, the C-6 iodine is the primary site for diversification. The C-8 chlorine is essentially inert under standard Suzuki conditions, acting as a robust protecting group for that position.

Protocol C: Suzuki-Miyaura Coupling at C-6

Reagents:

- 8-Chloro-6-iodoquinazolin-4(3H)-one (1.0 equiv)
- Aryl Boronic Acid (1.2 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
- Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)
- Solvent: 1,4-Dioxane (degassed)

Methodology:

- Combine the quinazolinone, boronic acid, and catalyst in a microwave vial or pressure tube.
- Add dioxane and aqueous base. Sparge with Argon for 5 minutes (Critical: prevents homocoupling).
- Heat to 80–90 °C for 2–4 hours.
 - Note: Do not exceed 100 °C aggressively, as the amide hydrolysis can occur in basic aqueous media at high temps over long periods.
- Purification: Dilute with EtOAc/Water. Extract. The product is often less soluble; check the interface. Purification via flash chromatography (DCM/MeOH gradient).

Technical Data & Troubleshooting

Comparison of Cyclization Methods

Method	Reagents	Temp	Time	Pros	Cons
Niementowski	Formamide	160°C	6-12h	Cheap, Scalable	Harsh, Sublimation of reagents
Acetate	Formamidine Acetate	120°C	12-24h	Cleaner, Mild	Reagent cost, Slower (due to 3-Cl)
Orthoester	TEOF + Amine	100°C	4-8h	N3-Diversity	Requires TEOF removal

Self-Validating Analytical Signals

Use these signals to confirm reaction progress without full workup:

- TLC (50% EtOAc/Hexane):
 - Starting Material (Ester): $R_f \sim 0.6-0.7$ (UV active).
 - Product (Quinazolinone): $R_f \sim 0.2-0.3$ (Streaks due to NH polarity).
- ^1H NMR Diagnostics:
 - Starting Material: Methyl ester singlet at 3.8 ppm.
 - Product: C-2 Proton singlet at >8.0 ppm. Absence of ester methyl.^[2]

Troubleshooting "Stalled" Reactions

If the reaction stalls (common with 3-chloro steric hindrance):

- Switch Solvent: Move from Ethanol (bp 78°C) to 2-Methoxyethanol (bp 124°C) or Diglyme.
- Acid Catalyst: Add 5 mol% Sulfamic acid or p-TSA to the TEOF reaction. The steric bulk of the 3-Cl group makes the carbonyl carbon less accessible; acid activation helps.

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